Home > Products > Screening Compounds P44172 > (E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide
(E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide -

(E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide

Catalog Number: EVT-15379524
CAS Number:
Molecular Formula: C32H31N7O3
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic applications, particularly in the field of cancer treatment and other diseases involving tyrosine kinases. This compound is characterized by its unique structural features, which include a purine derivative and various functional groups that enhance its biological activity.

Source

This compound has been referenced in patent literature, specifically in the context of developing tyrosine kinase inhibitors, which are critical in cancer therapy due to their role in regulating cell proliferation and survival pathways. The patent WO2016196840A1 outlines its synthesis and potential applications as a pharmaceutical agent .

Classification

The compound can be classified as:

  • Type: Organic compound
  • Sub-category: Tyrosine kinase inhibitor
  • Functional Groups: Amide, phenyl, cyclopropyl, and purine derivatives
Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  1. Formation of the purine core: This is achieved through condensation reactions involving amino acids and appropriate aldehydes.
  2. Introduction of substituents: The cyclopropylmethyl group and the phenoxyphenyl moiety are introduced via nucleophilic substitution or coupling reactions.
  3. Final amide formation: The final step often involves coupling the amine with an acid chloride or anhydride to form the amide bond.

Technical Details

The synthetic route may utilize various reagents such as:

  • Amines for introducing amino groups.
  • Aldehydes for constructing the purine skeleton.
  • Coupling agents (e.g., EDC or DCC) for amide bond formation.
Molecular Structure Analysis

Structure

The molecular structure of (E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide can be represented using various notations:

  • SMILES: Cc1cnc2c1c(=O)n(c(=O)n2C)N(C)C=C(C)N(CC1CC1)C
  • InChI Key: A unique identifier that provides information about its structure.

Data

Key structural data includes:

  • Molecular Formula: C20H24N4O3
  • Molecular Weight: Approximately 368.43 g/mol
  • 3D Structure: Can be visualized using molecular modeling software to understand spatial orientation and interactions.
Chemical Reactions Analysis

Reactions

The compound participates in several chemical reactions typical for organic molecules:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed.
  2. Nucleophilic substitutions: The presence of electrophilic centers allows for further functionalization.
  3. Oxidation/reduction reactions: Possible due to the presence of amino and carbonyl groups.

Technical Details

Reactions may require specific conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and catalysts (e.g., palladium or nickel-based catalysts for cross-coupling).

Mechanism of Action

Process

The mechanism by which this compound exerts its biological effects primarily involves inhibition of tyrosine kinases. This inhibition disrupts signaling pathways that promote cell proliferation and survival, leading to apoptosis in cancer cells.

Data

Research indicates that compounds similar to this one can exhibit IC50 values in the nanomolar range against specific kinases like BCR-ABL or EGFR, highlighting their potency as therapeutic agents .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.

Chemical Properties

Relevant chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reactivity profiles suggest potential for further derivatization due to multiple functional groups.
Applications

Scientific Uses

This compound has potential applications in:

  1. Cancer Therapy: As a tyrosine kinase inhibitor, it could be used to treat various cancers by targeting specific signaling pathways.
  2. Drug Development: It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  3. Research Tool: Useful in studying cellular mechanisms related to kinase signaling pathways.

Properties

Product Name

(E)-N-(3-(6-Amino-8-oxo-7-(4-phenoxyphenyl)-7H-purin-9(8H)-yl)phenyl)-4-((cyclopropylmethyl)amino)-N-methylbut-2-enamide

IUPAC Name

(E)-N-[3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]phenyl]-4-(cyclopropylmethylamino)-N-methylbut-2-enamide

Molecular Formula

C32H31N7O3

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C32H31N7O3/c1-37(28(40)11-6-18-34-20-22-12-13-22)24-7-5-8-25(19-24)39-31-29(30(33)35-21-36-31)38(32(39)41)23-14-16-27(17-15-23)42-26-9-3-2-4-10-26/h2-11,14-17,19,21-22,34H,12-13,18,20H2,1H3,(H2,33,35,36)/b11-6+

InChI Key

HJMLNYOGLXXBQY-IZZDOVSWSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)C=CCNCC6CC6

Isomeric SMILES

CN(C1=CC=CC(=C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N)C(=O)/C=C/CNCC6CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.